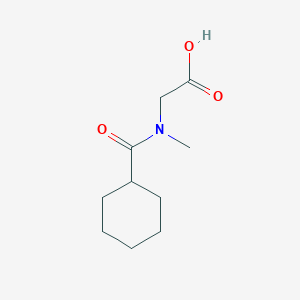

N-(cyclohexylcarbonyl)-N-methylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

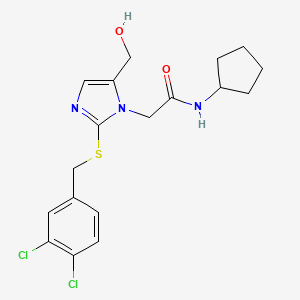

Compounds like “N-(cyclohexylcarbonyl)-N-methylglycine” belong to a class of organic compounds known as amides. These are compounds where a nitrogen atom is bonded to a carbonyl group (C=O). In this case, the nitrogen is also bonded to a methyl group (CH3) and a cyclohexylcarbonyl group .

Molecular Structure Analysis

The molecular structure of such a compound would consist of a cyclohexane ring attached to a carbonyl group (forming a cyclohexanecarbonyl group), which is then attached to a nitrogen atom. This nitrogen atom is also attached to a methyl group and a hydrogen atom .Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, amides have a planar geometry around the carbonyl group and are polar due to the carbonyl group. They can participate in hydrogen bonding due to the presence of the nitrogen atom .Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Drug Development

Heterocyclic compounds containing nitrogen, such as N-(cyclohexylcarbonyl)-N-methylglycine, exhibit potential CNS activity. Researchers explore their use in developing drugs for neurological disorders, including antidepressants, antipsychotics, and anxiolytics .

Amide Bond Formation

Carboxylic acids can undergo amidation reactions with amines to form amide bonds. N-(cyclohexylcarbonyl)-N-methylglycine participates in this process, enabling the construction of amide-containing molecules. These bonds are prevalent in pharmaceuticals and other bioactive substances .

Acetic Acid Production and Applications

While not directly related to N-(cyclohexylcarbonyl)-N-methylglycine, acetic acid is a versatile compound used in various industrial processes. It plays a crucial role in chemical synthesis, food preservation, and textile manufacturing .

Mecanismo De Acción

Target of Action

For instance, N-Cyclohexyl-N’-Decylurea, a compound with a similar N-cyclohexylcarbonyl structure, has been reported to interact with Bifunctional epoxide hydrolase 2 .

Mode of Action

Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to couple amino acids during artificial peptide synthesis

Pharmacokinetics

Compounds with similar structures, such as n-cyclohexyl-n’-decylurea, have been reported to bind and transport ligands, including pharmaceuticals

Result of Action

Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to facilitate the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of any compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[cyclohexanecarbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZWLHCXGUWSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylcarbonyl)-N-methylglycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)

![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)